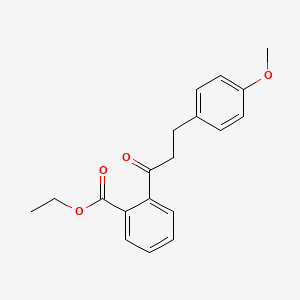

2'-Carboethoxy-3-(4-methoxyphenyl)propiophenone

Description

IUPAC Name: Ethyl 2-[3-(4-methoxyphenyl)propanoyl]benzoate Molecular Formula: C₁₉H₂₀O₄ Molecular Weight: 312.36 g/mol (calculated) CAS Number: 898769-77-2

This compound features a propiophenone backbone with a 4-methoxyphenyl substituent at the third position and a carboethoxy (ethyl ester) group at the 2'-position of the benzoyl moiety. The methoxy (-OCH₃) group is electron-donating, enhancing resonance stabilization and influencing solubility in polar solvents.

Properties

IUPAC Name |

ethyl 2-[3-(4-methoxyphenyl)propanoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O4/c1-3-23-19(21)17-7-5-4-6-16(17)18(20)13-10-14-8-11-15(22-2)12-9-14/h4-9,11-12H,3,10,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXZASPJIXIYLGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)CCC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644264 | |

| Record name | Ethyl 2-[3-(4-methoxyphenyl)propanoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898775-62-7 | |

| Record name | Ethyl 2-[3-(4-methoxyphenyl)-1-oxopropyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-[3-(4-methoxyphenyl)propanoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2’-Carboethoxy-3-(4-methoxyphenyl)propiophenone typically involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen-Schmidt condensation, followed by cyclization and subsequent esterification to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2’-Carboethoxy-3-(4-methoxyphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

2’-Carboethoxy-3-(4-methoxyphenyl)propiophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a lead compound in drug development for treating various diseases.

Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2’-Carboethoxy-3-(4-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The methoxyphenyl group may interact with enzymes or receptors, modulating their activity. The carboethoxy group can influence the compound’s solubility and bioavailability, enhancing its effectiveness in biological systems .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The table below highlights key structural analogs, focusing on substituent type, position, and molecular properties:

Key Research Findings

Electronic and Reactivity Profiles

- Methoxy vs. Methyl: The 4-methoxyphenyl group in the target compound increases electron density compared to the 4-methylphenyl analog (C₁₉H₂₀O₃, MW 296.36 ).

- Fluorine Substitution : The 3-fluorophenyl analog (C₁₈H₁₇FO₃, MW 300.32 ) exhibits electronegativity-driven stability, often improving resistance to oxidative degradation. Fluorinated analogs are prioritized in pharmaceutical research for enhanced bioavailability.

- Thiomethyl Group : The 2-thiomethylphenyl variant (C₁₉H₂₂O₃S, MW 330.40 ) introduces sulfur, which may confer unique reactivity (e.g., susceptibility to oxidation to sulfoxide/sulfone derivatives). Safety data sheets (SDS) for this compound highlight precautions for handling sulfur-containing organics .

Regioisomeric Effects

Biological Activity

2'-Carboethoxy-3-(4-methoxyphenyl)propiophenone is a member of the propiophenone family, characterized by a phenylpropanoic acid derivative structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the existing literature on its biological activity, synthesis, mechanisms of action, and related case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the methoxy group at the para position enhances its reactivity and solubility, while the carboethoxy group contributes to its overall pharmacological profile.

| Property | Value |

|---|---|

| Molecular Weight | 304.36 g/mol |

| Melting Point | Not determined |

| Solubility | Soluble in organic solvents |

| Structure | Chemical Structure |

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxyacetophenone with ethyl chloroacetate in the presence of a base such as sodium ethoxide. This reaction pathway allows for the introduction of the carboethoxy group while maintaining the integrity of the methoxy substitution.

Anticancer Properties

Research indicates that derivatives of propiophenones exhibit significant anticancer activity. A study demonstrated that this compound inhibited cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The compound's ability to modulate signaling pathways involved in cancer progression has been highlighted in vitro.

Antimicrobial Activity

The compound has shown promising results against a range of microbial pathogens. In vitro assays have indicated that this compound possesses antibacterial properties, particularly against Gram-positive bacteria. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.

Anti-inflammatory Effects

Studies suggest that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity could be beneficial in treating inflammatory diseases and conditions.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with receptors such as estrogen receptors, influencing cellular responses.

- Oxidative Stress Reduction : Its antioxidant properties help mitigate oxidative stress, contributing to its protective effects against cellular damage.

Case Study 1: Anticancer Activity

In a controlled study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values observed at concentrations around 25 µM after 48 hours of exposure. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for S. aureus, indicating significant antibacterial potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.